molecular formula C10H12O4 B158418 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone CAS No. 83459-37-4

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone

Cat. No.: B158418
CAS No.: 83459-37-4
M. Wt: 196.2 g/mol
InChI Key: RFKMWWMZUHXFBA-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C10H12O4 It is a derivative of acetophenone and is characterized by the presence of hydroxyl, methoxy, and methyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Hoesch condensation of orcinol with methoxyacetonitrile, yielding the desired product with a moderate yield . The reaction typically requires acidic conditions and a suitable solvent such as ethanol.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl ethanones depending on the substituent introduced.

Scientific Research Applications

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress. Additionally, its potential anticancer effects may involve the inhibition of specific enzymes and signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone
  • 2,4-Dihydroxy-6-methylphenyl)ethanone
  • 2,4,6-Trihydroxy-3-methylphenyl)ethanone

Uniqueness: 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone is unique due to the specific arrangement of hydroxyl, methoxy, and methyl groups on the aromatic ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-5-7(12)4-8(14-3)9(6(2)11)10(5)13/h4,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKMWWMZUHXFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)OC)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83459-37-4
Record name Ebracteolata compound B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083459374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EBRACTEOLATA COMPOUND B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0457TK6C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the discovery and identification of 1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)ethanone within Euphorbia sieboldiana?

A1: The study [] utilized a combination of column chromatography techniques, including silica gel and Sephadex LH-20, to isolate this compound from the petroleum benzine extract of Euphorbia sieboldiana roots. The researchers confirmed the compound's identity through a combination of physicochemical analyses and spectral data comparison. This is the first reported instance of this compound being isolated from Euphorbia sieboldiana [].

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